molecular formula C4H5NO2 B12957412 3-Methyl-1,2-oxazol-4-ol CAS No. 515144-79-3

3-Methyl-1,2-oxazol-4-ol

Cat. No.: B12957412
CAS No.: 515144-79-3
M. Wt: 99.09 g/mol
InChI Key: KUMOAOQYJJANKL-UHFFFAOYSA-N
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Description

3-Methylisoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoxazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of 3-Methylisoxazol-4-ol often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate, which then reacts with dipolarophiles under microwave conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoxazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

3-Methylisoxazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylisoxazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it has been shown to inhibit p38 MAP kinase, which plays a role in inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 3-Methylisoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 3-position enhances its stability and interaction with biological targets compared to unsubstituted isoxazoles .

Conclusion

3-Methylisoxazol-4-ol is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the development of new therapeutic agents and materials.

Properties

CAS No.

515144-79-3

Molecular Formula

C4H5NO2

Molecular Weight

99.09 g/mol

IUPAC Name

3-methyl-1,2-oxazol-4-ol

InChI

InChI=1S/C4H5NO2/c1-3-4(6)2-7-5-3/h2,6H,1H3

InChI Key

KUMOAOQYJJANKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1O

Origin of Product

United States

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